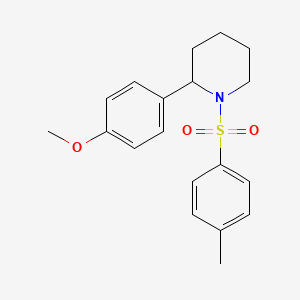
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic building blocks. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a tert-butyl carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple stepsThe final step involves the addition of the tert-butyl carbamate group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Similar structure but with a trifluoromethyl group.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a tosyl group and a pyrazin ring
Uniqueness
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H21N3O3 |
|---|---|
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-13-7-6-11(9-16-13)12-5-4-8-18(12)10-19/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,16,17,20) |
InChI-Schlüssel |
ROLKOVPXHVQPTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl] 2-carbamimidoylpyrrolidine-1-carboxylate](/img/structure/B11816791.png)



![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)







![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)
![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)
